molecular formula C8H10ClN5S B456528 5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B456528
M. Wt: 243.72g/mol
InChI Key: XXYYRMWTFCGQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound features a pyrazole ring fused with a triazole ring, both of which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole or triazole rings.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chloro-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

“5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is unique due to the specific substitution pattern on the pyrazole and triazole rings. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10ClN5S

Molecular Weight

243.72g/mol

IUPAC Name

3-(4-chloro-2,5-dimethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H10ClN5S/c1-4-5(9)6(14(3)12-4)7-10-11-8(15)13(7)2/h1-3H3,(H,11,15)

InChI Key

XXYYRMWTFCGQHP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C2=NNC(=S)N2C)C

Canonical SMILES

CC1=NN(C(=C1Cl)C2=NNC(=S)N2C)C

Origin of Product

United States

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